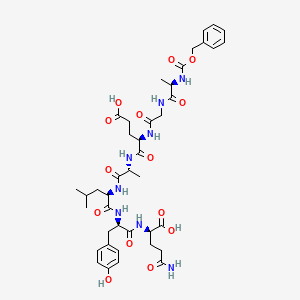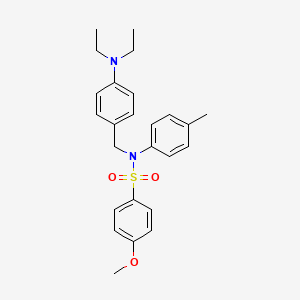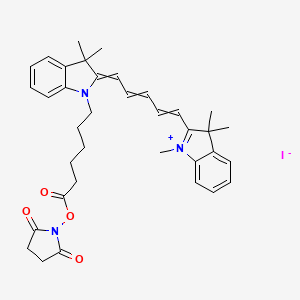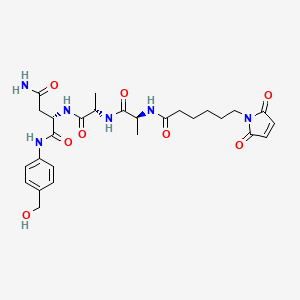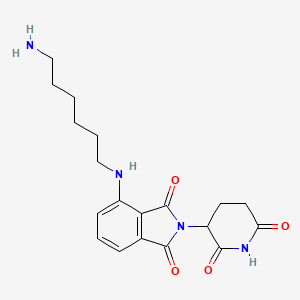
(2-Pyridyldithio)-PEG6 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pyridyldithio)-PEG6 acid is a chemical compound that features a pyridyldithio group attached to a polyethylene glycol (PEG) chain with six ethylene glycol units. This compound is widely used in various scientific fields due to its unique properties, including its ability to form stable disulfide bonds and its hydrophilic nature, which enhances its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyldithio)-PEG6 acid typically involves the reaction of a PEG6 derivative with a pyridyldithio compound. One common method is to react PEG6 with 2,2’-dithiodipyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
(2-Pyridyldithio)-PEG6 acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond in the pyridyldithio group can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the pyridyldithio group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
科学的研究の応用
(2-Pyridyldithio)-PEG6 acid has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent to link two molecules via disulfide bonds.
Biology: It is employed in the modification of proteins and peptides, enabling the study of protein-protein interactions.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: It is utilized in the development of biosensors and diagnostic assays.
作用機序
The primary mechanism of action of (2-Pyridyldithio)-PEG6 acid involves the formation of disulfide bonds. The pyridyldithio group reacts with thiol groups on proteins or other molecules, forming a stable disulfide linkage. This reaction is reversible, allowing for controlled release of the attached molecules under reducing conditions. The PEG6 chain enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.
類似化合物との比較
Similar Compounds
(2-Pyridyldithio)-PEG4 acid: Similar structure but with a shorter PEG chain.
(2-Pyridyldithio)-PEG8 acid: Similar structure but with a longer PEG chain.
(2-Pyridyldithio)-PEG12 acid: Similar structure but with an even longer PEG chain.
Uniqueness
(2-Pyridyldithio)-PEG6 acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG6 chain is long enough to enhance solubility but not so long as to hinder the reactivity of the pyridyldithio group. This makes it particularly useful in applications where both solubility and reactivity are crucial.
特性
分子式 |
C20H33NO8S2 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23) |
InChIキー |
JTOIKSHNFJXKKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)


![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)


